molecular formula C24H23ClN4O3 B2401794 N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251611-69-4

N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2401794
CAS No.: 1251611-69-4
M. Wt: 450.92
InChI Key: WDHGHSWIEIHFHQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C24H23ClN4O3 and its molecular weight is 450.92. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-32-12-11-28-16-27-22-20(18-5-3-2-4-6-18)14-29(23(22)24(28)31)15-21(30)26-13-17-7-9-19(25)10-8-17/h2-10,14,16H,11-13,15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGHSWIEIHFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which contribute to its biological activity. The presence of the pyrrolo[3,2-d]pyrimidine core is particularly noteworthy as this moiety is often associated with diverse pharmacological effects.

Structural Formula

N 4 chlorobenzyl 2 3 2 methoxyethyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide\text{N 4 chlorobenzyl 2 3 2 methoxyethyl 4 oxo 7 phenyl 3 4 dihydro 5H pyrrolo 3 2 d pyrimidin 5 yl acetamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.

Case Study: In Vitro Anticancer Assay

A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of 15 µM, suggesting potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Bacillus subtilis2016

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways relevant to cancer and bacterial growth.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)
Acetylcholinesterase25
Urease30

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to altered signaling pathways that promote apoptosis in cancer cells and inhibit bacterial growth.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and bacterial metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.